molecular formula C14H18N2O3S B399073 ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate

Cat. No.: B399073
M. Wt: 294.37g/mol
InChI Key: DVWZYNRWCWSBIZ-UHFFFAOYSA-N
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Description

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate is an organic compound with the molecular formula C14H18N2O3S It is a derivative of benzoic acid and contains both ester and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then reacted with butanoyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control over reaction parameters and can be scaled up to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and pain modulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Butanoyl isothiocyanate: A reagent used in the synthesis of thioamides.

    4-aminobenzoic acid: A precursor in the synthesis of various esters and amides.

Uniqueness

ethyl 4-{[(butyrylamino)carbothioyl]amino}benzoate is unique due to the presence of both ester and thioamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37g/mol

IUPAC Name

ethyl 4-(butanoylcarbamothioylamino)benzoate

InChI

InChI=1S/C14H18N2O3S/c1-3-5-12(17)16-14(20)15-11-8-6-10(7-9-11)13(18)19-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16,17,20)

InChI Key

DVWZYNRWCWSBIZ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

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